molecular formula C16H14FNO3S2 B2499946 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034340-73-1

4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2499946
CAS No.: 2034340-73-1
M. Wt: 351.41
InChI Key: JWBZUXKOXTWDLR-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, thiophene, and furan groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with a benzenesulfonamide derivative. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both thiophene and furan rings, along with the fluorine and methyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S2/c1-11-8-13(17)2-5-16(11)23(19,20)18-9-14-3-4-15(21-14)12-6-7-22-10-12/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBZUXKOXTWDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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